molecular formula C18H27NO B13055396 3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol

3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol

Cat. No.: B13055396
M. Wt: 273.4 g/mol
InChI Key: OZNRCLRGNIJCPX-KSZLIROESA-N
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Description

3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol is a complex organic compound with a unique structure that includes a decahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Formation of the Decahydroisoquinoline Core: This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.

    Introduction of the Ethyl and Methyl Groups: Alkylation reactions using ethyl and methyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

    Attachment of the Phenol Group: This step can involve a Friedel-Crafts alkylation reaction where the phenol group is introduced to the decahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

3-[(1R,4aR,8aR)-1-ethyl-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol

InChI

InChI=1S/C18H27NO/c1-3-17-16-9-4-5-10-18(16,11-12-19(17)2)14-7-6-8-15(20)13-14/h6-8,13,16-17,20H,3-5,9-12H2,1-2H3/t16-,17+,18-/m0/s1

InChI Key

OZNRCLRGNIJCPX-KSZLIROESA-N

Isomeric SMILES

CC[C@@H]1[C@@H]2CCCC[C@]2(CCN1C)C3=CC(=CC=C3)O

Canonical SMILES

CCC1C2CCCCC2(CCN1C)C3=CC(=CC=C3)O

Origin of Product

United States

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